Unique Synthetic Utility: Enabling Imidazopyrazine Core Formation
This compound is the direct precursor to a class of potent IGF-1R/IR dual inhibitors. While its own IC50 is not reported, its derived analogs achieve nanomolar potency. This is in stark contrast to simpler building blocks like 1-(2-phenylquinolin-7-yl)ethanone, which lack the necessary functionality for constructing the full imidazopyrazine core. The chloropyrazine group is essential for the key cyclization step, as documented in the synthesis of linsitinib .
| Evidence Dimension | Derived Product Potency (IGF-1R Inhibition) |
|---|---|
| Target Compound Data | Not directly measured (building block). |
| Comparator Or Baseline | Derived product (linsitinib/OSI-906): IC50 = 35 nM. Alternative building block (1-(2-phenylquinolin-7-yl)ethanone): Cannot form imidazopyrazine core. |
| Quantified Difference | Derived product shows 35 nM activity vs. no activity for compounds made from alternative building blocks. |
| Conditions | In vitro kinase inhibition assay (IGF-1R). |
Why This Matters
This compound provides a unique synthetic path to a pharmacologically validated, high-value target class, whereas alternative building blocks are a synthetic dead end for this application.
